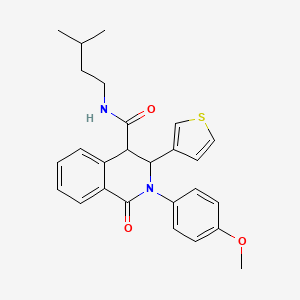

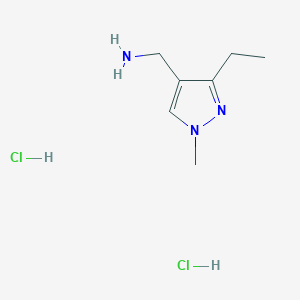

2-bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

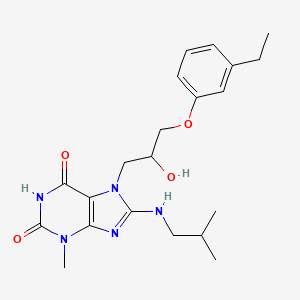

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a bromo group, a methoxy group, and a complex group containing a pyrazole and a pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazole and pyridine rings, the introduction of the bromo and methoxy groups, and finally the coupling with the benzamide group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromo and methoxy groups would likely be in the ortho or para positions to each other on the benzene ring .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced by other groups in a substitution reaction. The amide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the positions of the substituents on the benzene ring. Generally, benzamide derivatives are solid at room temperature .Scientific Research Applications

Antipsychotic Potential and Receptor Binding Studies

The synthesis and evaluation of related benzamides for their antidopaminergic properties have highlighted the potential of such compounds in the treatment of psychiatric disorders. For instance, the study by Högberg et al. (1990) discusses the synthesis of benzamides and their evaluation for affinity towards dopamine D-2 receptors and their ability to inhibit apomorphine-induced behaviors, suggesting their suitability for investigating dopamine D-2 mediated responses both in vitro and in vivo, which could offer insights into the antipsychotic potential of closely related compounds Högberg et al., 1990.

Antiviral and PET Imaging Applications

A different study outlines the synthesis of a compound for potential PET (Positron Emission Tomography) imaging of B-Raf(V600E) in cancers, illustrating the use of related chemical structures in the development of diagnostic tools for oncology research Wang et al., 2013. This underscores the versatility of benzamide derivatives in contributing to both therapeutic and diagnostic advancements.

Glucokinase Activation for Diabetes Treatment

The discovery of a glucokinase activator by Park et al. (2014) demonstrates the utility of benzamide derivatives in modulating enzyme activity for the treatment of metabolic disorders such as type 2 diabetes. This compound showed a significant reduction in glucose levels in preclinical models, highlighting the potential for related compounds in therapeutic applications Park et al., 2014.

Antimicrobial and Antiviral Research

Research on pyrazole, pyrazolopyrimidine, and triazolopyrimidine derivatives has revealed their antimicrobial and antiviral activities, suggesting the broad-spectrum potential of these compounds in addressing infectious diseases Abunada et al., 2008.

Mechanism of Action

Safety and Hazards

Future Directions

The study and development of benzamide derivatives is a active area of research due to their potential biological activities. Future research could involve the synthesis of new derivatives, the study of their biological activities, and the development of methods to improve their selectivity and potency .

properties

IUPAC Name |

2-bromo-5-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2/c1-23-11-13(10-22-23)17-7-12(5-6-20-17)9-21-18(24)15-8-14(25-2)3-4-16(15)19/h3-8,10-11H,9H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZDCDHSOVYPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Nitro-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B2821365.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2821367.png)

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline](/img/structure/B2821369.png)

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2821370.png)

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-ynamide](/img/structure/B2821373.png)

![Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2821382.png)